3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate typically involves the esterification of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-Ethyl-7-oxo-1,3-dihydroisobenzofuran-4-yl acetate.
Reduction: Formation of 3-Ethyl-7-hydroxy-1,3-dihydroisobenzofuran-4-yl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-carboxylic acid
- 3-Ethyl-7-oxo-1,3-dihydroisobenzofuran-4-yl acetate
- 3-Ethyl-7-hydroxy-1,3-dihydroisobenzofuran-4-yl acetate
Uniqueness
3-Ethyl-7-hydroxy-1-oxo-1,3-dihydroisobenzofuran-4-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
88256-02-4 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(3-ethyl-7-hydroxy-1-oxo-3H-2-benzofuran-4-yl) acetate |
InChI |
InChI=1S/C12H12O5/c1-3-8-11-9(16-6(2)13)5-4-7(14)10(11)12(15)17-8/h4-5,8,14H,3H2,1-2H3 |
InChI Key |
KXRIUQDEFOVNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2C(=O)O1)O)OC(=O)C |
Origin of Product |
United States |
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